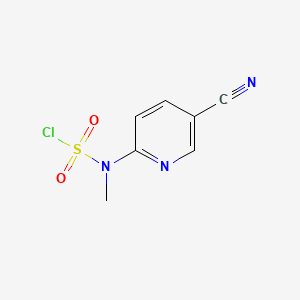
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride (NCPMSC) is a chemical compound from the sulfonamide class of compounds. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications, including in the synthesis of drugs, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. Additionally, it has been studied for its potential biological and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride is not fully understood. However, it is believed to act by forming a complex with the metal surface, which prevents the metal from corroding. Additionally, it is believed to act as an antioxidant by scavenging free radicals and preventing them from damaging cells and tissue. It is also believed to act as a stabilizing agent by forming a complex with proteins and peptides, which prevents them from denaturing.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the corrosion of metal surfaces, reduce the formation of free radicals, and stabilize proteins and peptides. Additionally, it has been shown to have minimal toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and relatively inexpensive. Additionally, it is easy to synthesize and can be synthesized in good yields. However, it has several limitations. It is not very stable and can be easily hydrolyzed in the presence of water. Additionally, it can be difficult to purify, as it is soluble in both polar and non-polar solvents.
Orientations Futures
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride has a wide range of potential future applications. It could be used as a corrosion inhibitor for metal surfaces in industrial applications. Additionally, it could be used in the synthesis of drugs and other organic compounds. It could also be studied further for its potential to act as an antioxidant and to stabilize proteins and peptides. Furthermore, it could be studied for its potential to act as a catalyst in organic reactions. Finally, it could be studied further for its potential biochemical and physiological effects.
Méthodes De Synthèse
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride is synthesized by the reaction of 5-cyanopyridine and N-methylsulfamoyl chloride in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yields. The reaction can be catalyzed by an acid, such as hydrochloric acid, which increases the reaction rate and yields.
Applications De Recherche Scientifique
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride has been used in a variety of scientific research applications. It has been studied for its potential to act as a corrosion inhibitor for metal surfaces. Additionally, it has been studied for its potential to act as an antioxidant and to reduce the formation of free radicals in biological systems. It has also been studied for its potential to act as a stabilizing agent for proteins and peptides.
Propriétés
IUPAC Name |
N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11(14(8,12)13)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKZVLLRWFJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
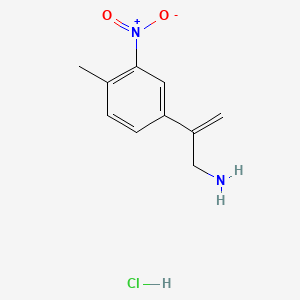
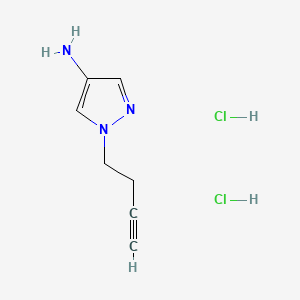

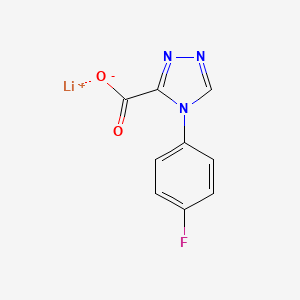

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
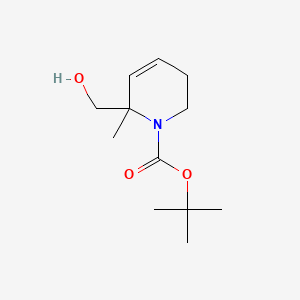
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
